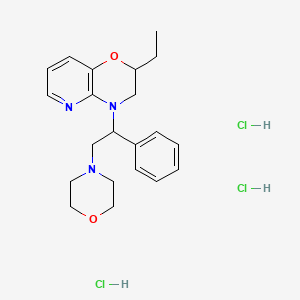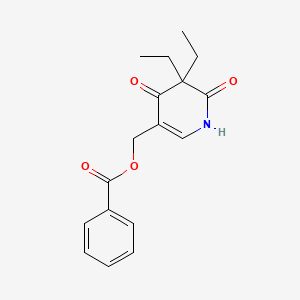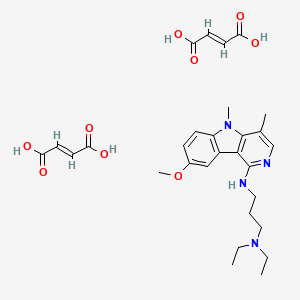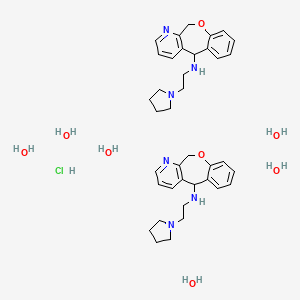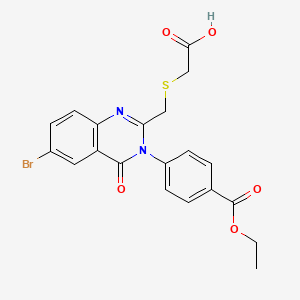
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of bicyclic amides. This compound is characterized by its unique structural features, which include a bicyclic octane ring system and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic octane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Phenyl Group: The 2,4,6-trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Acetamide Formation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Monohydrochloride Salt: The final compound can be converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
- N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-carboxamide
Uniqueness
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic ring system and substituted phenyl group make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
123202-92-6 |
|---|---|
Formule moléculaire |
C18H25ClN2O |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-12-9-13(2)18(14(3)10-12)19-17(21)11-20-15-5-4-6-16(20)8-7-15;/h4-5,9-10,15-16H,6-8,11H2,1-3H3,(H,19,21);1H |
Clé InChI |
JWGRCHMRMYJOQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2C=CC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



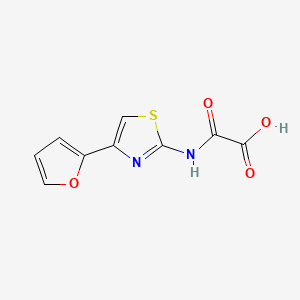
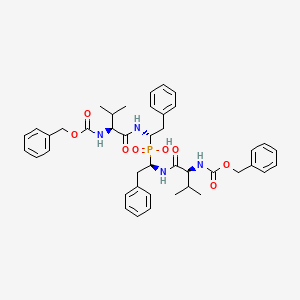
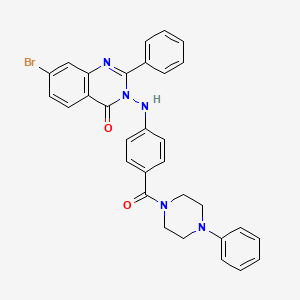
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)

![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)
